molecular formula C17H27ClN2O3 B14430681 2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride CAS No. 80171-63-7

2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride

Cat. No.: B14430681
CAS No.: 80171-63-7
M. Wt: 342.9 g/mol
InChI Key: BYCJYEQBFJFXFX-UHFFFAOYSA-N
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Description

2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of N-substituted piperidines, which undergoes a series of transformations including ring contraction and deformylative functionalization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like peroxides and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . What sets 2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride apart is its unique combination of the pyrrolidine ring with the propoxymethylphenyl carbamate moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

80171-63-7

Molecular Formula

C17H27ClN2O3

Molecular Weight

342.9 g/mol

IUPAC Name

2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride

InChI

InChI=1S/C17H26N2O3.ClH/c1-2-11-21-14-15-6-5-7-16(13-15)18-17(20)22-12-10-19-8-3-4-9-19;/h5-7,13H,2-4,8-12,14H2,1H3,(H,18,20);1H

InChI Key

BYCJYEQBFJFXFX-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-]

Origin of Product

United States

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